molecular formula C13H10Cl2N2O2 B4263630 2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide

2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide

Cat. No.: B4263630
M. Wt: 297.13 g/mol
InChI Key: HBWBHPYDTQIKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a chloropyridinyl group connected by an acetamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide typically involves the reaction of 4-chlorophenol with 2-chloro-3-pyridinecarboxylic acid, followed by the formation of an amide bond. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product. The optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Anticoagulant Properties

Recent studies have demonstrated that derivatives of 2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide exhibit significant anticoagulant effects. For instance, a series of synthesized compounds based on this structure showed promising results in clot lysis assays when compared to standard anticoagulants like streptokinase and heparin.

Key Findings:

  • In Vitro Clot Lysis: Compounds derived from the parent structure exhibited varying degrees of clot lysis activity, with some showing up to 41% efficacy compared to streptokinase's 38% .
  • In Vivo Studies: In rat models, these compounds significantly prolonged clotting times, indicating their potential as effective anticoagulants .

Table 1: Clot Lysis Activity of Synthesized Compounds

CompoundClot Lysis Activity (%)Clotting Time (s)
3i41130
SK38110
3c11Not specified

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Key Findings:

  • COX Enzyme Inhibition: Several derivatives demonstrated potent inhibition of COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • In Vivo Efficacy: In animal models, these compounds showed significant reduction in inflammation markers, suggesting their potential use in treating inflammatory diseases .

Table 2: COX Inhibition Potency of Derivatives

CompoundCOX-1 IC50 (μmol)COX-2 IC50 (μmol)
3aNot reported0.04 ± 0.01
4bNot reported0.04 ± 0.02

Quorum Sensing Inhibition

Another area of interest is the compound's ability to act as a quorum sensing inhibitor. Quorum sensing is a mechanism used by bacteria to regulate gene expression in response to population density.

Key Findings:

  • Certain derivatives have been synthesized and evaluated for their ability to inhibit quorum sensing in Chromobacterium violaceum, indicating potential applications in combating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the chlorophenoxy and pyridinyl groups have shown varying impacts on biological activity.

Key Insights:

  • The introduction of electron-donating groups enhances anti-inflammatory activity.
  • The spatial arrangement of substituents affects both the potency and selectivity towards target enzymes .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c14-9-3-5-10(6-4-9)19-8-12(18)17-13-11(15)2-1-7-16-13/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWBHPYDTQIKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC(=O)COC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.